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Compound of Interest

3-(4-Chloro-2-

Compound Name:
methoxyphenyl)benzonitrile

CAS No.: 1352317-78-2

Cat. No.: B597866

Get Quote

\ J

Compound Name: 3-(4-Chloro-2-methoxyphenyl)benzonitrile CAS Registry Number:
1352317-78-2 Molecular Formula: C1aH10CINO Molecular Weight: 243.69 g/mol [1]

Introduction & Retrosynthetic Analysis

The target molecule is a biaryl system characterized by a nitrile group on one ring and a
chloro/methoxy substitution pattern on the other.[1] The most efficient disconnection for scale-
up is the biaryl C-C bond, utilizing a palladium-catalyzed Suzuki-Miyaura coupling.[1]

Strategic Choice: We utilize 3-cyanophenylboronic acid and 1-bromo-4-chloro-2-
methoxybenzene (2-bromo-4-chloroanisole).[1] This route is preferred over the reverse
coupling (aryl boronic acid + bromobenzonitrile) because 2-bromo-4-chloroanisole is a stable,
electron-rich aryl halide that undergoes oxidative addition readily, while 3-cyanophenylboronic
acid is a commercially available, shelf-stable solid.[1]

Retrosynthetic Scheme
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Fragment A
3-Cyanophenylboronic acid
(CAS 150255-96-2)

Suzuki-Miyaura Target: CAS 1352317-78-2
Disconnection (3-(4-Chloro-2-methoxyphenyl)benzonitrile)

Fragment B
2-Bromo-4-chloroanisole
(CAS 60633-25-2)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection of CAS 1352317-78-2 revealing the key Suzuki coupling
partners.

Scalable Synthesis Protocol
Step 1: Preparation of Starting Material (Optional)

Note: If 2-bromo-4-chloroanisole is not purchased, it can be synthesized via regioselective
bromination.[1]

Substrate: 4-Chloroanisole[1]

Reagent: N-Bromosuccinimide (NBS) or Brz[1]

Solvent: Acetonitrile or Acetic Acid

Selectivity: The methoxy group directs ortho, favoring the 2-position.[1]

Step 2: Suzuki-Miyaura Coupling (Core Protocol)

This step describes the kilogram-scale coupling of 2-bromo-4-chloroanisole with 3-
cyanophenylboronic acid.[1]

Reagents & Materials
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Equiv.[1][2][31[4]1[5
Reagent quiv L[] Role CAS
[6]
2-Bromo-4- o
] 1.0 Limiting Reagent 60633-25-2
chloroanisole
3-Cyanophenylboronic ]
) 1.1 Coupling Partner 150255-96-2
acid
Pd(dppf)Cl2[1][6] -
(dppfCla(1](C] 0.01 (1 mol%) Catalyst 95464-05-4
CH2Cl2
Potassium Carbonate
2.5 Base 584-08-7
(K2CO03)
1,4-Dioxane 5 Vol Solvent 123-91-1
Water 2 Vol Co-solvent 7732-18-5

Experimental Procedure

Inerting: Charge a glass-lined reactor with 2-bromo-4-chloroanisole (1.0 equiv) and 3-
cyanophenylboronic acid (1.1 equiv). Evacuate and backfill with Nitrogen (N2) three times to
remove oxygen.[1]

Solvent Addition: Add degassed 1,4-dioxane (5 volumes relative to bromide mass) and
degassed water (2 volumes). Agitate to form a slurry.

Base Addition: Add K2COs (2.5 equiv) in a single portion. The reaction is heterogeneous.
Catalyst Charge: Add Pd(dppf)CIz[1] - CH2ClIz (1.0 mol%).[1]

o Process Insight: Pd(dppf)Clz is chosen for its stability and resistance to dehalogenation
side reactions compared to Pd(PPhs)a.[1]

Reaction: Heat the mixture to 85-90°C for 4—6 hours. Monitor by HPLC.
o Endpoint: <0.5% remaining aryl bromide.[1]

Workup:
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o Cool to 25°C.

o Add Ethyl Acetate (5 Vol) and Water (5 Vol).[1] Stir for 15 min.

o Separate phases.[1][3][5] Extract aqueous layer once with Ethyl Acetate (2 Vol).[1]
o Combine organic layers and wash with Brine (3 Vol).[1]

o Scavenging: Treat organic layer with activated carbon (e.g., Darco G-60) or a thiol-
functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour to remove
residual Palladium.[1] Filter through Celite.[1]

o Crystallization (Purification):

[¢]

Concentrate the filtrate under vacuum to approx. 2 volumes.[1]

[e]

Add Ethanol (or Isopropanol) (5 Vol) and heat to reflux to dissolve solids.

[e]

Cool slowly to 0-5°C over 4 hours.

o

Filter the white crystalline solid.[1][3] Wash with cold Ethanol (1 Vol).[1]

[¢]

Dry in a vacuum oven at 45°C.

Process Flow Diagram
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Raw Materials Charge
(Bromide, Boronic Acid, K2CO3)

Suzuki Coupling
(85°C, 4-6 h, N2 atm)

Phase Separation
(EtOAcC / Water)

Organic Phase

Pd Scavenging
(Activated Carbon/Silica)

Crystallization
(Ethanol/IPA)

Filtration & Drying

Final Product
CAS 1352317-78-2

Click to download full resolution via product page
Caption: Unit operation workflow for the synthesis of CAS 1352317-78-2.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly
controlled:
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Parameter Range Criticality Rational

Oxygen causes Pd

catalyst deactivation
Oxygen Level <100 ppm High and promotes

homocoupling of the

boronic acid.[1]

Lower temperatures
lead to stalled
reactions; higher
Temperature 85+5°C Medium temperatures
(>100°C) may cause
hydrolytic
debromination.[1]

Excess boronic acid

ensures complete

o 1.05-1.10 equiv ) conversion of the
Stoichiometry ] ) High o )
Boronic Acid limiting bromide,
simplifying
purification.[1]
The biphasic system
o ) requires vigorous
Agitation > 200 RPM Medium

stirring for effective

mass transfer.[1]

Analytical Controls & Specifications
In-Process Control (IPC)[1]

e Method: HPLC (C18 Column, Acetonitrile/Water + 0.1% TFA gradient).[1]
o Specification:
o Starting Material (Bromide): < 0.5%][1]

o Des-bromo impurity (4-chloroanisole): < 1.0%][1]
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o Homocoupling dimer: < 0.5%

Final Product Specifications

e Appearance: White to off-white crystalline solid.[1]

Purity (HPLC): = 99.0% (Area %).

Assay (NMR/gNMR): 98.0 — 102.0% w/w.[1]

Residual Solvents: Compliant with ICH Q3C (Dioxane < 380 ppm).

Palladium Content: < 10 ppm (Critical for pharmaceutical intermediates).[1]

Safety & Handling

o Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition at
extreme temperatures (>250°C) can release toxic fumes.[1] Maintain process temperatures
below 150°C.

o Palladium Sensitization: Pd compounds are sensitizers.[1] Use dedicated PPE and
containment during catalyst charging and scavenging steps.[1]

e Boronic Acid Stability: 3-Cyanophenylboronic acid can undergo protodeboronation if stored
in moist, acidic conditions.[1] Store in a cool, dry place.
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¢ Sigma-Aldrich. Product Specification: 3-(4-Chloro-2-methoxyphenyl)benzonitrile (CAS
1352317-78-2).[1] Link

e BLD Pharm. Certificate of Analysis: CAS 1352317-78-2.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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78-2[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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